

Application Note: Quantification of Promethazine in Swine Tissue using Deuterated Standards

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Compound of Interest

Compound Name: Promethazine Sulfoxide-d6

Cat. No.: B563530

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Introduction

Promethazine (PMZ) is a phenothiazine derivative with antihistaminic, sedative, and antiemetic properties.[1] In veterinary medicine, it is sometimes used to treat allergic reactions in animals like pigs.[2] However, its use in food-producing animals raises concerns about potential residues in edible tissues, which could pose risks to consumers.[3] To ensure food safety and compliance with regulatory limits, sensitive and reliable analytical methods are required for the quantification of promethazine and its metabolites in swine tissues.[4][5]

This application note details a robust and validated method for the simultaneous determination and quantification of promethazine (PMZ) and its two major metabolites, promethazine sulfoxide (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in various swine tissues (muscle, liver, kidney, and fat). The method utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (Promethazine-d6) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2][6][7][8][9][10]

Principle

The method involves the extraction of promethazine and its metabolites from homogenized swine tissue using an acidified organic solvent. The extract is then purified, concentrated, and analyzed by LC-MS/MS. Quantification is achieved by using an internal standard, deuterated

promethazine (PMZ-d6), which closely mimics the behavior of the analytes during the entire analytical process.^{[11][7]} The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in extraction recovery, matrix effects, and instrument response.^{[8][9][10]}

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters of the method, including the limits of detection (LOD), limits of quantification (LOQ), linearity, recovery, and precision in different swine tissues.^{[6][7]}

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in $\mu\text{g/kg}$ ^{[11][6]}

Analyte	Tissue	LOD ($\mu\text{g/kg}$)	LOQ ($\mu\text{g/kg}$)
Promethazine (PMZ)	Muscle, Liver, Kidney	0.05	0.1
Fat	0.05	0.1	
Promethazine Sulfoxide (PMZSO)	Muscle, Liver, Kidney	0.05	0.1
Fat	0.05	0.1	
Monodesmethyl-promethazine (Nor1PMZ)	Muscle, Liver, Kidney	0.1	0.5
Fat	0.05	0.1	

Table 2: Linearity of Calibration Curves^[6]

Analyte	Linear Range (µg/kg)	Correlation Coefficient (r)
Promethazine (PMZ)	0.1 - 50	> 0.99
Promethazine Sulfoxide (PMZSO)	0.1 - 50	> 0.99
Monodesmethyl-promethazine (Nor1PMZ)	0.5 - 50	> 0.99

Table 3: Recovery and Precision (Intra-day and Inter-day)[11][6]

Tissue	Analyte	Spiked Level (µg/kg)	Average Recovery (%)	Precision (RSD, %)
Muscle	PMZ	0.1, 1, 10	85.3 - 95.7	4.1 - 9.8
	PMZSO	0.1, 1, 10	88.2 - 98.4	
	Nor1PMZ	0.5, 1, 10	81.7 - 92.3	
Liver	PMZ	0.1, 1, 10	89.1 - 101.2	2.9 - 7.5
	PMZSO	0.1, 1, 10	92.4 - 103.5	
	Nor1PMZ	0.5, 1, 10	88.6 - 99.7	
Kidney	PMZ	0.1, 1, 10	90.5 - 105.6	3.1 - 8.2
	PMZSO	0.1, 1, 10	93.7 - 107.1	
	Nor1PMZ	0.5, 1, 10	91.3 - 102.4	
Fat	PMZ	0.1, 1, 10	77.0 - 88.9	6.7 - 11.0
	PMZSO	0.1, 1, 10	80.3 - 91.5	
	Nor1PMZ	0.1, 1, 10	78.6 - 90.1	

Experimental Protocols

Materials and Reagents

- Standards: Promethazine hydrochloride ($\geq 99.5\%$ purity), Promethazine-d6 hydrochloride (PMZ-d6), Promethazine sulfoxide (PMZSO), and Monodesmethyl-promethazine hydrochloride (Nor1PMZ).[2]
- Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and formic acid.[2]
- Water: Ultrapure water.
- Other: n-hexane.

Standard Solution Preparation[2]

- Stock Solutions (1000 $\mu\text{g/mL}$): Accurately weigh and dissolve each standard (PMZ, PMZSO, Nor1PMZ, and PMZ-d6) in methanol to prepare individual stock solutions of 1000 $\mu\text{g/mL}$. Store at -20°C .[2]
- Working Standard Solutions: Prepare a series of mixed standard working solutions by diluting the stock solutions with acetonitrile. For example, to concentrations of 0.0025, 0.005, 0.025, 0.05, 0.25, 0.5, 1.0, and 2.5 $\mu\text{g/mL}$. Store at 4°C .[2]
- Internal Standard Working Solution: Prepare a working solution of PMZ-d6 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation[6][8]

- Homogenization: Homogenize swine tissue samples (muscle, liver, kidney, or fat) until a uniform consistency is achieved.
- Weighing: Weigh 2.0 g (± 0.02 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
- Spiking: Add the internal standard working solution (PMZ-d6) to each sample.
- Extraction: Add 10 mL of 0.1% formic acid in acetonitrile to the tube. Homogenize for 1 minute using a high-speed homogenizer, then vortex for 5 minutes. Centrifuge at 8000 rpm for 10 minutes.

- **Liquid-Liquid Partitioning:** Transfer the supernatant to a new 15 mL centrifuge tube. Add 5 mL of acetonitrile-saturated n-hexane. Vortex for 3 minutes and centrifuge at 4000 rpm for 5 minutes to remove lipids.
- **Concentration:** Transfer the lower acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Re-dissolve the residue in 1.0 mL of a solution of 0.1% formic acid in water and acetonitrile (80:20, v/v). Vortex for 1 minute and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[\[11\]](#)[\[7\]](#)

LC-MS/MS Conditions[\[6\]](#)[\[8\]](#)

- **Liquid Chromatography (LC):**
 - **Column:** Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm) or equivalent.[\[11\]](#)[\[7\]](#)
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** Acetonitrile.
 - **Gradient Elution:** A suitable gradient program should be developed to ensure the separation of the analytes. For example: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-9 min, 10% B.
 - **Flow Rate:** 0.3 mL/min.
 - **Injection Volume:** 5 µL.
 - **Column Temperature:** 30°C.
- **Tandem Mass Spectrometry (MS/MS):**
 - **Ionization Mode:** Positive electrospray ionization (ESI+).
 - **Scan Mode:** Multiple Reaction Monitoring (MRM).

- MRM Transitions: The precursor and product ions for each analyte and the internal standard are listed in Table 4. The declustering potential and collision energy for each transition should be optimized for the specific instrument used.[12]

Table 4: Optimized MRM Parameters[12]

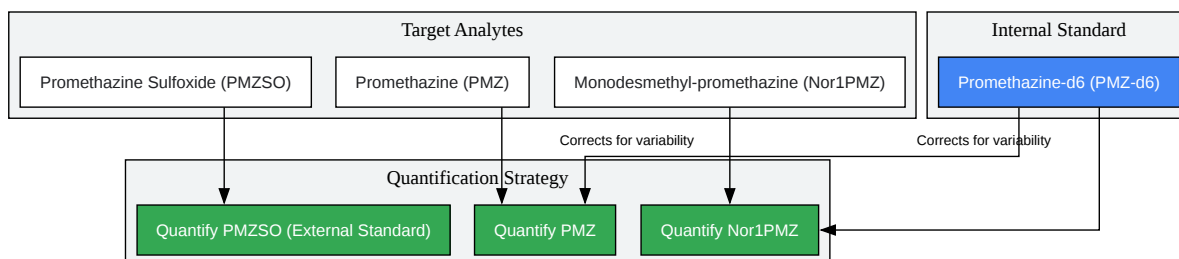
Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantitative)	Product Ion (m/z) (Qualitative)
Promethazine (PMZ)	285.2	86.2	198.1
Promethazine Sulfoxide (PMZSO)	301.3	198.2	239.1
Monodesmethyl- promethazine (Nor1PMZ)	271.3	197.9	240.3
Promethazine-d6 (PMZ-d6)	291.3	92.0	240.3

Diagrams



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Caption: Experimental workflow for the quantification of Promethazine in swine tissue.



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Caption: Logical relationship for the quantification strategy.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of promethazine and its major metabolites in various swine tissues. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulatory monitoring and food safety applications. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories involved in veterinary drug residue analysis.

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